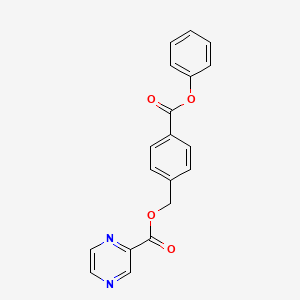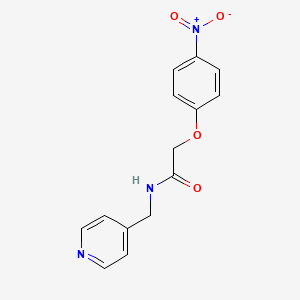![molecular formula C15H11Cl2NO4 B5885078 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid, also known as CMA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the family of benzoic acid derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid is not fully understood, but it is thought to involve the inhibition of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid may also act on other targets involved in the inflammatory response, such as nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid has been shown to have antipyretic effects, meaning it can reduce fever. 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid in lab experiments is its relatively low toxicity. Studies have shown that 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid has a low acute toxicity and does not exhibit mutagenic or genotoxic effects. However, one limitation of using 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid. One area of interest is the potential use of 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of novel analogs of 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid with improved pharmacological properties, such as increased solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid and its potential effects on other targets involved in the inflammatory response.
Métodos De Síntesis
The synthesis of 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-chloro-2-aminobenzoic acid in the presence of a base to form 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid.
Aplicaciones Científicas De Investigación
5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory and analgesic effects of 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid. Studies have shown that 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and reduce pain in animal models.
Propiedades
IUPAC Name |
5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c1-22-13-5-3-9(17)7-11(13)14(19)18-12-4-2-8(16)6-10(12)15(20)21/h2-7H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCABGLFMSZSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5884999.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid](/img/structure/B5885001.png)




![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)


![3-[(3-fluorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5885051.png)
![5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5885056.png)

![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)